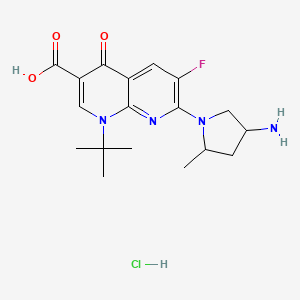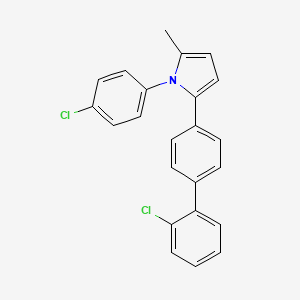
2-(2'-Chloro(1,1'-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole is a complex organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms attached to the biphenyl and phenyl rings, and a pyrrole ring with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Biphenyl Derivative: The initial step involves the formation of the biphenyl derivative through a Suzuki coupling reaction between 2-chlorophenylboronic acid and 4-bromochlorobenzene in the presence of a palladium catalyst.
Pyrrole Ring Formation: The next step involves the formation of the pyrrole ring through a Paal-Knorr synthesis. This involves the reaction of the biphenyl derivative with 4-chlorobenzaldehyde and methylamine under acidic conditions to form the pyrrole ring.
Final Product Formation: The final step involves the chlorination of the pyrrole ring using thionyl chloride to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
化学反应分析
Types of Reactions
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to form corresponding alcohols or amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Compounds with substituted functional groups.
科学研究应用
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs.
Industry: Used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用机制
The mechanism of action of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.
相似化合物的比较
Similar Compounds
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-phenyl-1H-pyrrole: Similar structure but lacks the 4-chlorophenyl group.
2-(2’-Bromo(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole: Similar structure but has a bromine atom instead of a chlorine atom.
2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-methylphenyl)-5-methyl-1H-pyrrole: Similar structure but has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
The uniqueness of 2-(2’-Chloro(1,1’-biphenyl)-4-yl)-1-(4-chlorophenyl)-5-methyl-1H-pyrrole lies in its specific arrangement of chlorine atoms and the presence of both biphenyl and pyrrole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in scientific research and industry.
属性
CAS 编号 |
91306-98-8 |
|---|---|
分子式 |
C23H17Cl2N |
分子量 |
378.3 g/mol |
IUPAC 名称 |
1-(4-chlorophenyl)-2-[4-(2-chlorophenyl)phenyl]-5-methylpyrrole |
InChI |
InChI=1S/C23H17Cl2N/c1-16-6-15-23(26(16)20-13-11-19(24)12-14-20)18-9-7-17(8-10-18)21-4-2-3-5-22(21)25/h2-15H,1H3 |
InChI 键 |
UVCOTCIMJVILMC-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


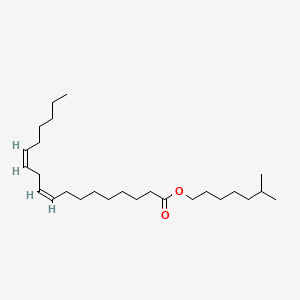

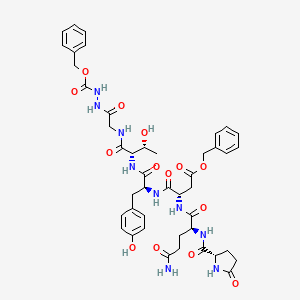
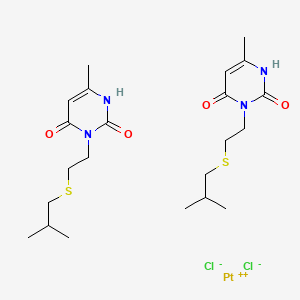

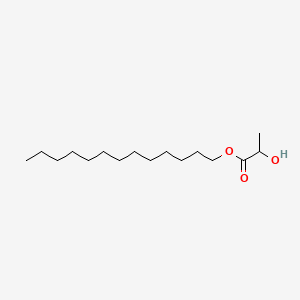

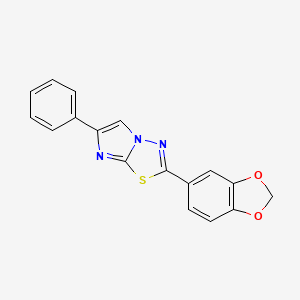

![(Z)-but-2-enedioic acid;ethyl 4-[2-[(3-chloro-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)oxy]ethyl]piperazine-1-carboxylate](/img/structure/B12734693.png)
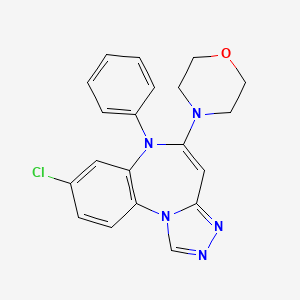

![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-nonan-3-ylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12734718.png)
